1'-Methyl-6'-nitro-2',4'-dihydro-1'H-spiro[1,5-diazinane-3,3'-quinoline]-2,4,6-trione
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Overview
Description
1’-Methyl-6’-nitro-2’,4’-dihydro-1’H-spiro[1,5-diazinane-3,3’-quinoline]-2,4,6-trione is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Methyl-6’-nitro-2’,4’-dihydro-1’H-spiro[1,5-diazinane-3,3’-quinoline]-2,4,6-trione typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the nitro group through nitration reactions. The spiro linkage is then formed via cyclization reactions under controlled conditions, often requiring catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and cyclization processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1’-Methyl-6’-nitro-2’,4’-dihydro-1’H-spiro[1,5-diazinane-3,3’-quinoline]-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: In chemistry, 1’-Methyl-6’-nitro-2’,4’-dihydro-1’H-spiro[1,5-diazinane-3,3’-quinoline]-2,4,6-trione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Its ability to interact with various biological targets can lead to the identification of new therapeutic agents.
Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, 1’-Methyl-6’-nitro-2’,4’-dihydro-1’H-spiro[1,5-diazinane-3,3’-quinoline]-2,4,6-trione is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1’-Methyl-6’-nitro-2’,4’-dihydro-1’H-spiro[1,5-diazinane-3,3’-quinoline]-2,4,6-trione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biological pathways. The compound’s nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.
Comparison with Similar Compounds
- 1’-Methyl-6’-nitro-2’,4’-dihydro-1’H-spiro[1,5-diazinane-3,3’-indoline]-2,4,6-trione
- 1’-Methyl-6’-nitro-2’,4’-dihydro-1’H-spiro[1,5-diazinane-3,3’-isoquinoline]-2,4,6-trione
Comparison: Compared to these similar compounds, 1’-Methyl-6’-nitro-2’,4’-dihydro-1’H-spiro[1,5-diazinane-3,3’-quinoline]-2,4,6-trione stands out due to its unique quinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Properties
IUPAC Name |
1'-methyl-6'-nitrospiro[1,3-diazinane-5,3'-2,4-dihydroquinoline]-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O5/c1-16-6-13(10(18)14-12(20)15-11(13)19)5-7-4-8(17(21)22)2-3-9(7)16/h2-4H,5-6H2,1H3,(H2,14,15,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAHOMWWACFLPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CC3=C1C=CC(=C3)[N+](=O)[O-])C(=O)NC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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